6-Bromo-8-chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one 6-Bromo-8-chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18309062
InChI: InChI=1S/C10H9BrClNO2/c1-2-8-10(14)13-7-4-5(11)3-6(12)9(7)15-8/h3-4,8H,2H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C10H9BrClNO2
Molecular Weight: 290.54 g/mol

6-Bromo-8-chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

CAS No.:

Cat. No.: VC18309062

Molecular Formula: C10H9BrClNO2

Molecular Weight: 290.54 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-8-chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one -

Specification

Molecular Formula C10H9BrClNO2
Molecular Weight 290.54 g/mol
IUPAC Name 6-bromo-8-chloro-2-ethyl-4H-1,4-benzoxazin-3-one
Standard InChI InChI=1S/C10H9BrClNO2/c1-2-8-10(14)13-7-4-5(11)3-6(12)9(7)15-8/h3-4,8H,2H2,1H3,(H,13,14)
Standard InChI Key DJKOALZKFGAYHT-UHFFFAOYSA-N
Canonical SMILES CCC1C(=O)NC2=C(O1)C(=CC(=C2)Br)Cl

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s structure comprises:

  • Benzoxazinone core: A bicyclic system with a benzene ring fused to an oxazine ring containing a carbonyl group at position 3.

  • Positional substitutions:

    • Bromine (C6): Enhances electrophilic reactivity and facilitates cross-coupling reactions (e.g., Suzuki-Miyaura).

    • Chlorine (C8): Introduces electron-withdrawing effects, modulating electronic properties and solubility.

    • Ethyl group (C2): Contributes to lipophilicity, influencing membrane permeability and metabolic stability.

Molecular formula: C₁₀H₁₀BrClNO₂
Molecular weight: 284.54 g/mol (calculated from atomic masses: Br = 79.90, Cl = 35.45, C = 12.01, H = 1.01, N = 14.01, O = 16.00)

Key Physicochemical Properties

PropertyValueSource
Molecular weight284.54 g/molCalculation
LogP~2.5 (predicted)Analog data
SolubilityLow in water (hypothetical)Structural analogs
Melting pointNot reportedLiterature
Boiling pointNot reportedLiterature

Synthesis and Preparation Methods

Synthetic Routes

The synthesis typically involves stepwise functionalization of benzoxazinone precursors:

Route 1: Bromination and Chlorination of Ethyl-Substituted Precursors

  • Ethyl group introduction: Alkylation of 2-amino-6-hydroxybenzoic acid derivatives with ethyl halides.

  • Oxazinone ring formation: Cyclization using chloroacetyl chloride or similar reagents under basic conditions.

  • Halogenation: Sequential bromination (e.g., N-bromosuccinimide) and chlorination (e.g., Cl₂ gas) at positions 6 and 8.

Route 2: One-Pot Reductive Cyclization

A method adapted from benzoxazinone synthesis :

  • Nitrophenoxy-acetic acid ester → Reduction with Fe/HCl to form a diamine intermediate.

  • In situ cyclization under acidic conditions to form the oxazinone core.

  • Post-functionalization: Bromination and chlorination.

Reaction Conditions and Optimization

ParameterOptimal ValueRationale
SolventChloroform or CCl₄Stabilizes electrophilic reagents
Temperature0–25°CPrevents over-bromination
CatalystNone (halogenation)Direct electrophilic substitution

Comparative Analysis with Structural Analogs

Substituent Variations and Their Impacts

CompoundSubstituentsKey Properties/Activities
6-Bromo-8-chloro-2-ethylBr (C6), Cl (C8), Et (C2)High lipophilicity, potential kinase inhibitor
6-Bromo-2-ethyl (CAS 24036-52-0)Br (C6), Et (C2)Moderate solubility, antimicrobial activity
6-Bromo-8-fluoro (CAS 46856463)Br (C6), F (C8)Enhanced metabolic stability, NF-κB inhibitor candidate
6-Chloro-2-ethyl (CAS 27241-76-5)Cl (C6), Et (C2)Lower reactivity, CNS-targeted analogs

Electron-Withdrawing vs. Donating Groups

  • Chlorine (C8): Electron-withdrawing via inductive effect, reduces electron density at C8.

  • Bromine (C6): Stronger electron-withdrawing than Cl, but larger size may induce steric hindrance.

  • Ethyl (C2): Electron-donating alkyl group, stabilizes adjacent carbonyl via hyperconjugation.

AnalogActivityMechanism
6-Bromo-2-ethylGram-positive antibacterialDisruption of bacterial cell walls
6-Bromo-8-fluoroNF-κB inhibitionSuppression of pro-inflammatory cytokines
6-Chloro-2-ethylCNS-targeted activityGABA-A receptor modulation

Pharmacokinetic Considerations

ParameterPredicted TrendBasis
Oral bioavailabilityModerateEthyl group enhances absorption
Metabolic stabilityHighBr and Cl reduce oxidative sites
Blood-brain barrier penetrationModerateLogP ~2.5 balances hydrophobicity and solubility

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity: Competing halogenation at C6 vs. C8 requires precise control.

  • Scalability: Multistep synthesis with low yields (e.g., <50% for bromination).

Research Gaps

  • In vivo efficacy: No reported preclinical studies.

  • Toxicity profiling: Undefined safety margins.

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